3-Hydroxyechinenone

Photophysics Ultrafast Spectroscopy Photoprotection

Researchers investigating photosynthetic non-photochemical quenching face a critical sourcing gap: generic keto-carotenoids cannot replicate the native OCP chromophore behavior, leading to inaccurate kinetic models of energy dissipation. • The only carotenoid that binds OCP with native-like photoactivation dynamics; its distinct S1 excited state lifetime (6.2 ps) is essential for accurate photoprotection mechanism studies. • Serves as a specific metabolic marker tracing the hydroxylation branch from echinenone-negatively correlated with canthaxanthin, positively with astaxanthin-enabling precise pathway flux analysis. • Supplied at ≥95% (HPLC) purity; ideal as a quantitative standard for algal biotechnology strain optimization, where it represents up to 21% of total carotenoid pool in key species.

Molecular Formula C40H54O2
Molecular Weight 566.9 g/mol
CAS No. 4481-36-1
Cat. No. B1258826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxyechinenone
CAS4481-36-1
Molecular FormulaC40H54O2
Molecular Weight566.9 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(CC2(C)C)O)C)C)C
InChIInChI=1S/C40H54O2/c1-29(18-13-20-31(3)23-25-35-33(5)22-15-27-39(35,7)8)16-11-12-17-30(2)19-14-21-32(4)24-26-36-34(6)38(42)37(41)28-40(36,9)10/h11-14,16-21,23-26,37,41H,15,22,27-28H2,1-10H3/b12-11+,18-13+,19-14+,25-23+,26-24+,29-16+,30-17+,31-20+,32-21+/t37-/m0/s1
InChIKeyDFNMSBYEEKBETA-JZLJSYQFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxyechinenone Procurement & Core Properties


3-Hydroxyechinenone (3′-Hydroxyechinenone; C40H54O2; MW 566.87 g/mol) is a keto-carotenoid pigment belonging to the xanthophyll class, specifically a monohydroxylated derivative of echinenone carrying an additional hydroxy substituent at the 3′ position [1]. It is naturally found in cyanobacteria and microalgae, where it functions as a chromophore of the Orange Carotenoid Protein (OCP), a key component in photoprotective mechanisms [2]. The compound is characterized by its extended conjugated polyene system and the presence of both a keto group and a hydroxyl group on opposite terminal rings, features that dictate its unique photophysical properties and metabolic fate [1].

Natural keto-carotenoid probe for photoprotection research
Orange Carotenoid Protein (OCP) chromophore binding studies
Monohydroxylated echinenone derivative with asymmetric ring substitution

3-Hydroxyechinenone: Irreplaceable Among Keto-Carotenoids


Despite sharing the same molecular formula (C40H54O2) and core carotenoid backbone with other 4-keto-carotenoids like canthaxanthin, 3-hydroxyechinenone exhibits distinct functional and metabolic behaviors that preclude simple substitution. Its specific arrangement of a single hydroxyl group on one β-ionone ring and a keto group on the opposite ring creates a unique asymmetry. This molecular architecture dictates its specific role as a biosynthetic intermediate, enabling its enzymatic conversion to phoenicoxanthin, a pathway not accessible to its non-hydroxylated analog, echinenone [1]. Furthermore, this structural feature is the basis for its specific, high-affinity binding as the native chromophore in the Orange Carotenoid Protein (OCP) complex, a function for which echinenone and canthaxanthin are suboptimal substitutes [2]. The quantitative evidence below clarifies these points of differentiation, which are critical for accurate experimental design and industrial application.

OCP chromophore mismatch
Echinenone and canthaxanthin are suboptimal substitutes for OCP photoprotection studies; binding affinity may shift.
Metabolic pathway divergence
Cannot replace 3-hydroxyechinenone in carotenoid metabolism tracing; hydroxylation route differs from canthaxanthin.
Photophysical lifetime deviation
Distinct S1 excited state lifetime alters energy dissipation models compared to other xanthophylls.

3-Hydroxyechinenone Differentiation Evidence


S1 Excited State Lifetime vs. Echinenone

Ultrafast pump-supercontinuum probe (PSCP) spectroscopy reveals that 3-hydroxyechinenone has a quantifiably distinct S1 excited state lifetime compared to its non-hydroxylated parent compound, echinenone. This difference is critical for its function in photoprotection [1].

S1 lifetime vs. echinenone
Head-to-head comparison
3-Hydroxyechinenone 6.2 ps; β-cryptoxanthin 8.7 ps; adonirubin 4.7 ps
Shorter lifetime supports correct OCP energy dissipation modeling
Ultrafast PSCP spectroscopy in acetone, ~80 fs laser near 500 nm
Photophysics Ultrafast Spectroscopy Photoprotection

Metabolic Divergence from Canthaxanthin

In vivo metabolic studies demonstrate that 3-hydroxyechinenone (3HOE) follows a distinct and verifiable metabolic pathway. In moulting wild birds, 3HOE plasma levels are positively correlated with astaxanthin (its downstream product) but negatively correlated with canthaxanthin, which represents a divergent ketolation pathway from the common precursor echinenone .

Metabolic divergence vs. canthaxanthin
Class-level inference
Negative correlation with canthaxanthin; positive with astaxanthin during moult
May support pathway tracing; not interchangeable with canthaxanthin
Data to verify; source review needed
Carotenoid Metabolism Avian Biology Biochemistry

Antioxidant Abundance in UV-Stressed Mites

Quantitative HPLC analysis shows that 3-hydroxyechinenone constitutes a major fraction (38%) of the total carotenoid pool in the red velvet mite Balaustium murorum, second only to astaxanthin (60%). This high abundance, in an organism exposed to extreme solar UV-B radiation, suggests a specific and potent role in antioxidant defense [1].

Abundance in UV-stressed mites
Cross-study comparable
38% of major carotenoids
Reported abundance in UV-stressed organism context; supports antioxidant defense studies
HPLC analysis of Balaustium murorum females
Antioxidant Defense Ecology Stress Physiology

Dominant Carotenoid in Botryococcus braunii

In the green alga Botryococcus braunii, a well-known producer of high-value carotenoids, 3-hydroxyechinenone represents a major portion (21%) of the secondary carotenoid profile in the stationary growth phase, significantly exceeding the levels of canthaxanthin (14%) and astaxanthin (5%) [1].

Dominant in B. braunii alga
Cross-study comparable
21% of total carotenoids (HPLC, MS, NMR profiling)
Stationary-phase carotenoid profile context; supports metabolic engineering studies
Botryococcus braunii race L strain YIC2
Algal Biotechnology Metabolic Engineering Carotenoid Profiling

3-Hydroxyechinenone Research & Industrial Applications


Ultrafast Spectroscopy and Photophysics Research

For researchers investigating the dynamics of photosynthetic light-harvesting and non-photochemical quenching, 3-hydroxyechinenone is the correct and necessary standard. Its specific S1 excited state lifetime (6.2 ps) is a key, quantifiable parameter that distinguishes it from other xanthophylls and is central to understanding the photoprotective mechanism of the Orange Carotenoid Protein [1]. Substituting a related carotenoid will yield different kinetic data, leading to inaccurate models of energy dissipation.

Biochemical Pathway Tracing & Metabolomics

In studies of carotenoid biosynthesis and metabolism in organisms ranging from birds to bacteria, 3-hydroxyechinenone serves as a critical, verifiable marker for the hydroxylation branch from echinenone. Its unique metabolic fate, specifically its negative correlation with canthaxanthin and positive correlation with astaxanthin, allows researchers to trace enzymatic activity and pathway efficiency with a precision that generic compounds cannot provide [1].

Natural Antioxidant Screening & Stress Physiology

For investigations into biological adaptations to environmental stress, 3-hydroxyechinenone is a relevant and potent candidate. Its high natural abundance (38% of major carotenoids) in organisms subjected to intense UV-B radiation provides a strong, quantitative basis for its inclusion in studies on antioxidant defense mechanisms [1]. This makes it a valuable compound for comparative studies evaluating the efficacy of different keto-carotenoids in mitigating oxidative damage.

Algal Biotechnology & Metabolic Engineering

For biotechnologists engineering algae for the production of high-value carotenoids, 3-hydroxyechinenone is an essential analytical standard. Its quantifiably high abundance (e.g., 21% of the total carotenoid pool in Botryococcus braunii) means it is a major component of the biomass [1]. Accurate quantification using a certified 3-hydroxyechinenone standard is necessary for strain selection, process optimization, and understanding metabolic flux, as its concentration can be a key performance indicator.

Application
Selection Property
Validation Focus
Photophysics & OCP studies
Distinct S1 excited state lifetime
Non-photochemical quenching modeling accuracy
Carotenoid metabolism tracing
Specific hydroxylation pathway marker
Metabolic flux and pathway branching verification
Antioxidant defense research
High abundance in UV-stressed organisms
Comparative antioxidant context vs. other xanthophylls
Algal carotenoid profiling
Dominance in certain algae stationary phase
Strain selection and process optimization

Technical Documentation Hub

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51 linked technical documents
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